molecular formula C26H32N6OS B4316720 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE

1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE

Cat. No.: B4316720
M. Wt: 476.6 g/mol
InChI Key: JDGFBFLUFJCDME-UHFFFAOYSA-N
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Description

1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE is a complex organic compound that features a unique combination of adamantane, piperazine, triazinoindole, and ethanone moieties

Preparation Methods

The synthesis of 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE involves multiple steps, starting with the preparation of the individual moieties followed by their sequential coupling. The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, while the piperazine ring can be synthesized via cyclization of appropriate diamines. The triazinoindole moiety is typically synthesized through a series of condensation reactions involving indole derivatives and triazine precursors. The final coupling step involves the reaction of the synthesized moieties under controlled conditions to form the target compound .

Chemical Reactions Analysis

1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-(1-adamantyl)piperazin-1-yl]-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N6OS/c1-30-21-5-3-2-4-20(21)23-24(30)27-25(29-28-23)34-16-22(33)31-6-8-32(9-7-31)26-13-17-10-18(14-26)12-19(11-17)15-26/h2-5,17-19H,6-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGFBFLUFJCDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N4CCN(CC4)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ETHAN-1-ONE

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